Neurodazine

Stem cell differentiation Lineage commitment Astrocyte suppression

Neurodazine (CAS 937807-66-4) is a cell-permeable trisubstituted imidazole small molecule with the IUPAC name 2-[5-(3-chlorophenyl)-2-furanyl]-4,5-bis(4-methoxyphenyl)-1H-imidazole, molecular formula C₂₇H₂₁ClN₂O₃, and molecular weight 456.92 g/mol. First identified in 2007 by Williams et al.

Molecular Formula C27H21ClN2O3
Molecular Weight 456.9 g/mol
CAS No. 937807-66-4
Cat. No. B1678221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeurodazine
CAS937807-66-4
SynonymsNeurodazine; 
Molecular FormulaC27H21ClN2O3
Molecular Weight456.9 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(O3)C4=CC(=CC=C4)Cl)C5=CC=C(C=C5)OC
InChIInChI=1S/C27H21ClN2O3/c1-31-21-10-6-17(7-11-21)25-26(18-8-12-22(32-2)13-9-18)30-27(29-25)24-15-14-23(33-24)19-4-3-5-20(28)16-19/h3-16H,1-2H3,(H,29,30)
InChIKeyFEEOFPAEDSMOTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Neurodazine (CAS 937807-66-4): A Cell-Permeable Imidazole-Based Neurogenesis Inducer for Stem Cell and Skeletal Muscle Reprogramming Research


Neurodazine (CAS 937807-66-4) is a cell-permeable trisubstituted imidazole small molecule with the IUPAC name 2-[5-(3-chlorophenyl)-2-furanyl]-4,5-bis(4-methoxyphenyl)-1H-imidazole, molecular formula C₂₇H₂₁ClN₂O₃, and molecular weight 456.92 g/mol [1]. First identified in 2007 by Williams et al. through screening a library of 300 imidazole derivatives against C2C12 myoblasts, neurodazine was the first small molecule demonstrated to induce neurogenesis from non-pluripotent myoblasts and mature human skeletal muscle cells [2]. Subsequent work established its broader neurogenic activity across pluripotent P19 embryonal carcinoma cells, neuroblastoma (Neuro-2a), and fibroblast cell lines [3]. Neurodazine promotes neuronal differentiation by activating both Wnt and Sonic Hedgehog (Shh) signaling pathways and selectively suppresses astrocyte differentiation of P19 cells—a distinct functional profile among neurogenic small molecules [3][4]. Commercial suppliers provide neurodazine at ≥98% purity (HPLC), soluble in DMSO (up to 20–25 mg/mL) and ethanol (up to 25 mg/mL) .

Why Retinoic Acid, Trichostatin A, or Closely Related Imidazole Analogs Cannot Substitute for Neurodazine in Neurogenesis Research


Neurodazine belongs to a specific chemical class—trisubstituted imidazoles bearing a 2-(5-(3-chlorophenyl)furanyl) moiety and 4,5-bis(4-methoxyphenyl) substituents—that confers unique signaling pathway engagement and lineage selectivity [1]. Its closest imidazole-based analog, neurodazole (Nzl), shares comparable neurogenic potency but differs in substituent architecture on the imidazole core, leading to distinct cell-type-specific glutamate receptor isoform expression profiles [2]. Classical neurogenic agents such as retinoic acid and trichostatin A induce neurogenesis but do so with a fundamentally different commitment pattern: retinoic acid drives both neuronal and astrocyte differentiation from pluripotent P19 cells, while neurodazine selectively promotes neurogenesis while actively suppressing astrocyte differentiation [1][2]. This lineage selectivity cannot be replicated by simply increasing the dose of retinoic acid or trichostatin A, as these compounds lack the intrinsic astrocyte-suppressive mechanism mediated through neurodazine's combined Wnt/Shh pathway activation [2]. Furthermore, neurodazine uniquely enables neurogenic conversion of mature, fully differentiated skeletal muscle when paired with a microtubule-destabilizing agent—a property not demonstrated for retinoic acid, trichostatin A, or other imidazole analogs [3].

Neurodazine Quantitative Differentiation Evidence: Head-to-Head Comparisons with Retinoic Acid, Trichostatin A, and Neurodazole


Lineage-Selective Neurogenesis: Neurodazine Suppresses Astrocyte Differentiation Unlike Retinoic Acid in P19 Pluripotent Cells

In pluripotent P19 embryonal carcinoma cells, neurodazine (Nz) and retinoic acid (RA) both induce neurogenesis with comparable efficiency; however, neurodazine uniquely suppresses astrocyte differentiation. Treatment of P19 cells with neurodazine at 5 μM for 1–10 days induced expression of neuron-specific markers (Tuj1, MAP2, NF200, NSE) as confirmed by Western blot and immunostaining, while GFAP (glial fibrillary acidic protein)-positive astrocytes were absent [1]. In contrast, retinoic acid treatment under standard neurogenic conditions produces both βIII-tubulin-positive neurons and GFAP-positive astrocytes from the same P19 cell population [1]. This selectivity advantage is attributed to neurodazine's dual activation of both Wnt and Shh signaling pathways, whereas retinoic acid acts primarily through retinoic acid receptor (RAR)-mediated transcription, which permits astroglial lineage entry [1][2].

Stem cell differentiation Lineage commitment Astrocyte suppression

Neurogenic Potency Across Cell Types: Neurodazine Induces Neurogenesis in Neuroblastoma and Fibroblast Cells at Concentrations Comparable to Retinoic Acid and Trichostatin A

Halder et al. (2015) conducted a systematic comparison of neurodazine (Nz) and neurodazole (Nzl) versus retinoic acid (RA) and trichostatin A (TSA) in both SH-SY5Y neuroblastoma and Neuro-2a fibroblast cell lines. At a treatment concentration of 5 μM, neurodazine induced neuron-specific marker expression in both cell types, with the level of neurogenic induction found to be comparable to that of RA and TSA—two well-established neurogenic factors [1]. Differentiated cells generated by Nz treatment expressed distinct isoforms of glutamate receptors: NMDAR1 and mGluR6 in SH-SY5Y neuroblastoma cells; GluK4, mGluR3/5/7 in Neuro-2a fibroblast-derived cells—a cell-type-dependent receptor expression pattern not reported for RA or TSA under the same conditions [1]. Signaling pathway analysis revealed that neurodazine enhances neurogenesis in neuroblastoma cells by activating both Wnt and Shh pathways, while in fibroblast cells it acts primarily through the Wnt pathway [1].

Neuroblastoma differentiation Fibroblast reprogramming Small-molecule neurogenesis

Neurogenesis of Non-Pluripotent and Mature Skeletal Muscle: Neurodazine at 2 μM Upregulates Neuron-Specific Markers in C2C12 Myoblasts and Human Skeletal Muscle Cells

Williams et al. (2007) demonstrated that neurodazine at 2 μM for 7 days significantly upregulates neuron-specific marker expression in C2C12 mouse myoblasts, including neuron-specific enolase (NSE), neurofilament 200 (NF200), synapsin, and βIII-tubulin (Tuj1) [1]. This neurogenic conversion occurs in non-pluripotent myoblasts without the need for genetic reprogramming or stem cell intermediates. Notably, when neurodazine is combined with a microtubule-destabilizing agent, neurogenic conversion is extended to fully differentiated, mature skeletal muscle—a capability not demonstrated for retinoic acid, trichostatin A, or any other imidazole analog [1]. The compound also preferentially upregulates neurogenesis-related genes (particularly B-cell translocation gene 2, BTG2) without affecting myogenesis-related genes, indicating a directed rather than pleiotropic transcriptional effect .

Myoblast transdifferentiation Skeletal muscle reprogramming Non-pluripotent cell neurogenesis

In Vivo Neurogenesis Restoration: Neurodazine Administration Reverses Hippocampal Neurogenesis Deficits in a Mouse Model of Juvenile Pain-Induced Anxiety

Yang et al. (2025) investigated the effect of neurodazine in a two-hit mouse model where juvenile mice received repeated complete Freund's adjuvant (CFA) injections (postnatal days 21–29) followed by acute restraint stress at postnatal day 90. Juvenile pain markedly decreased fluorescence intensity of Nestin and DCX (doublecortin), markers of neural progenitor cells and immature neurons, in the ventral dentate gyrus (vDG) of the hippocampus [1]. Neurodazine administration in juveniles restored the damaged neurogenesis and enhanced resilience to anxiety-like behaviors in CFA-treated mice, as assessed by open field test and elevated plus maze [1][2]. While the study does not include a direct comparator small molecule, the demonstration of in vivo efficacy distinguishes neurodazine from many other neurogenic small molecules (including neurodazole, retinoic acid, and trichostatin A) for which comparable in vivo hippocampal neurogenesis restoration data are absent from the published literature [1].

In vivo neurogenesis Hippocampal neurogenesis Anxiety-like behavior Juvenile pain model

Dual Wnt/Shh Pathway Activation: Neurodazine Engages Two Developmental Signaling Pathways While Retinoic Acid Operates Through RAR-Mediated Transcription

Mechanistic studies by Kim et al. (2014) and Halder et al. (2015) established that neurodazine promotes neurogenesis through activation of both the Wnt/β-catenin pathway and the Sonic Hedgehog (Shh) pathway in neuroblastoma cells, while primarily engaging Wnt signaling in fibroblast cells [1][2]. This dual pathway engagement is mechanistically distinct from retinoic acid, which acts through retinoic acid receptor (RAR/RXR)-mediated transcription, and from trichostatin A, which acts as a histone deacetylase (HDAC) inhibitor [1][3]. The closest structural analog, neurodazole (Nzl), shares the same Wnt/Shh dual activation profile, but differs in the downstream glutamate receptor isoforms expressed, indicating that the specific substituent pattern of neurodazine (2-(5-(3-chlorophenyl)furanyl) with 4,5-bis(4-methoxyphenyl)) confers a unique signaling output [2].

Wnt signaling Shh signaling Pathway activation Neurogenic mechanism

Neurodazine Procurement Guide: Optimal Application Scenarios Based on Verified Differentiation Evidence


Generation of Pure Neuronal Populations from Pluripotent Stem Cells Without Astrocyte Contamination

For protocols requiring homogeneous neuronal cultures from P19 pluripotent embryonal carcinoma cells or other pluripotent lines, neurodazine (5 μM, 1–10 days) delivers neuron-specific marker expression (Tuj1, MAP2, NF200, NSE) while actively suppressing GFAP-positive astrocyte formation—a selectivity advantage over retinoic acid that cannot be achieved through dose adjustment [1][2]. This scenario is particularly relevant for electrophysiological studies requiring defined neuronal networks, since P19-derived neurons induced by neurodazine exhibit functional glutamate responsiveness [1].

Transdifferentiation of Non-Pluripotent Myoblasts and Mature Skeletal Muscle into Neuronal Cells for Autologous Transplantation Research

Using neurodazine at 2 μM for 7 days, researchers can induce neurogenesis directly from C2C12 myoblasts or cells derived from mature human skeletal muscle, upregulating NSE, NF200, synapsin, and βIII-tubulin without requiring pluripotent intermediates [3]. The addition of a microtubule-destabilizing agent extends this capability to fully differentiated myotubes and mature muscle fibers—a protocol that is not replicable with retinoic acid, trichostatin A, or closely related imidazole analogs [3]. This approach supports translational studies exploring autologous cell-based therapies where starting material is patient-derived muscle biopsy rather than stem cells.

In Vivo Neurogenesis Restoration Studies in Rodent Models of Hippocampal Neurogenesis Deficiency

For preclinical in vivo studies targeting hippocampal neurogenesis deficits, neurodazine is currently the only imidazole-based neurogenic small molecule with published evidence of restoring Nestin and DCX expression in the ventral dentate gyrus and enhancing behavioral resilience to anxiety-like phenotypes in a juvenile pain mouse model [4]. Researchers designing in vivo neurogenesis rescue experiments should prioritize neurodazine over neurodazole or other in-class analogs, which lack comparable in vivo efficacy data [4].

Cell-Type-Specific Neuronal Modeling Using Distinct Glutamate Receptor Isoform Expression Profiles

Neurodazine treatment generates neurons expressing cell-type-specific glutamate receptor isoforms: NMDAR1 and mGluR6 in SH-SY5Y neuroblastoma-derived neurons; GluK4, mGluR3/5/7 in Neuro-2a fibroblast-derived neurons [2]. This property enables procurement of neurodazine for creating tailored neuronal models with defined glutamate receptor profiles for pharmacological screening, synapse formation studies, or disease modeling—a capability not available with retinoic acid or trichostatin A under comparable conditions [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Neurodazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.